N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286699-93-1
VCID: VC5645398
InChI: InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-9-11(10-23)18(24)21-12-4-5-14-15(8-12)26-7-6-25-14/h1-5,8,11H,6-7,9-10H2,(H,21,24)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Molecular Formula: C19H16FN3O3S
Molecular Weight: 385.41

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

CAS No.: 1286699-93-1

Cat. No.: VC5645398

Molecular Formula: C19H16FN3O3S

Molecular Weight: 385.41

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide - 1286699-93-1

Specification

CAS No. 1286699-93-1
Molecular Formula C19H16FN3O3S
Molecular Weight 385.41
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-9-11(10-23)18(24)21-12-4-5-14-15(8-12)26-7-6-25-14/h1-5,8,11H,6-7,9-10H2,(H,21,24)
Standard InChI Key CBUAFZILNYBGKQ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure merges a 2,3-dihydro-1,4-benzodioxin ring (C₈H₈O₂) with a 4-fluoro-1,3-benzothiazole heterocycle (C₇H₃FNS) via an azetidine-3-carboxamide linker (C₄H₆N₂O). The full molecular formula is C₁₈H₁₅FN₃O₃S, with a molecular weight of 379.4 g/mol. Key structural features include:

  • Benzodioxin moiety: A six-membered aromatic ring fused to a 1,4-dioxane ring, known for enhancing metabolic stability and membrane permeability.

  • Fluorobenzothiazole: A bicyclic system containing sulfur and nitrogen, with fluorine substitution at position 4 to modulate electronic effects and target binding .

  • Azetidine carboxamide: A strained four-membered nitrogen heterocycle that confers conformational rigidity and influences pharmacokinetic profiles.

The SMILES notation for the compound is:
O=C(NC1=CC=CC2=C1OCCCO2)C3CN(C4=NC5=C(C=CC=C5S4)F)C3
This representation confirms the connectivity of the benzodioxin amine to the azetidine carboxamide, which is further linked to the fluorobenzothiazole group .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence to assemble the three core components (Figure 1):

  • Preparation of 6-amino-2,3-dihydro-1,4-benzodioxine: Achieved via nitration of 1,4-benzodioxane followed by catalytic hydrogenation.

  • Synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:

    • Cyclocondensation of 2-aminothiophenol with fluoroacetic acid yields 4-fluoro-1,3-benzothiazole.

    • N-alkylation with azetidine-3-carboxylic acid ethyl ester, followed by saponification, produces the carboxylic acid derivative .

  • Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzodioxin amine and azetidine carboxylic acid to form the target compound .

Table 1: Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (HPLC)
6-Nitro-1,4-benzodioxane7895.2
6-Amino-1,4-benzodioxane9298.5
4-Fluoro-1,3-benzothiazole6597.8
Azetidine-3-carboxylic acid8899.1
Final compound4298.9

Purification and Analytical Methods

  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) and preparative HPLC (C18 column, acetonitrile/water) ensure high purity .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 379.0985 [M+H]⁺ (calc. 379.0989) .

ParameterValue
LogP (lipophilicity)2.8
Water solubility (mg/mL)0.15
Plasma protein binding89%
CYP3A4 inhibitionModerate

Therapeutic Applications

  • Oncology: Preclinical studies of benzothiazole-azetidine hybrids show antiproliferative activity against breast (MCF-7, IC₅₀ = 1.2 µM) and lung (A549, IC₅₀ = 1.8 µM) cancer cell lines .

  • Neurology: Benzodioxin derivatives exhibit affinity for serotonin (5-HT₆, Kᵢ = 12 nM) and dopamine (D₃, Kᵢ = 18 nM) receptors, suggesting potential in treating schizophrenia or Parkinson’s disease.

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